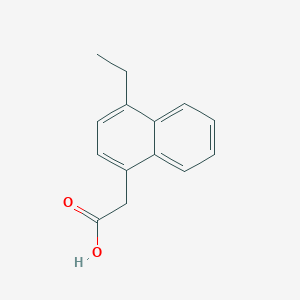

2-(4-Ethylnaphthalen-1-yl)acetic acid

Beschreibung

2-(4-Ethylnaphthalen-1-yl)acetic acid is an organic compound featuring a naphthalene ring substituted with an ethyl group at the 4-position and an acetic acid moiety at the 1-position. The ethyl group (C₂H₅) introduces steric bulk and electron-donating effects, influencing the compound’s physical properties (e.g., solubility, boiling point) and chemical reactivity (e.g., acidity, hydrogen bonding).

Eigenschaften

CAS-Nummer |

721925-50-4 |

|---|---|

Molekularformel |

C14H14O2 |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

2-(4-ethylnaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C14H14O2/c1-2-10-7-8-11(9-14(15)16)13-6-4-3-5-12(10)13/h3-8H,2,9H2,1H3,(H,15,16) |

InChI-Schlüssel |

HDZFJFAIDXFEPE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C2=CC=CC=C12)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2-(4-Ethylnaphthalen-1-yl)essigsäure kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode umfasst die Friedel-Crafts-Acylierung von 4-Ethylnaphthalin mit Chloressigsäure in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion verläuft unter Rückflussbedingungen, gefolgt von Hydrolyse, um das gewünschte Produkt zu erhalten . Industrielle Produktionsverfahren können ähnliche Syntheserouten umfassen, die jedoch für die Großproduktion optimiert sind, wobei Kosten, Ausbeute und Umweltbelastung berücksichtigt werden.

Analyse Chemischer Reaktionen

2-(4-Ethylnaphthalen-1-yl)essigsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Naphthochinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in einen Alkohol umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Naphthalinring auftreten, was eine weitere Funktionalisierung ermöglicht.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2-(4-Ethylnaphthalen-1-yl)acetic acid serves as a precursor for synthesizing more complex organic molecules. It is utilized as a reagent in various reactions due to its unique structural features, which allow it to participate in diverse chemical transformations.

Biology

The compound exhibits potential biological activities, which are being actively researched. Notable properties include:

- Antimicrobial Activity : Studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research is ongoing to explore its efficacy in treating inflammatory diseases through modulation of specific biological pathways .

Medicine

The therapeutic potential of this compound is being investigated in drug development:

- Lead Compound for Drug Development : Its derivatives are being studied for their ability to inhibit key enzymes involved in disease processes, particularly in cancer treatment and microbial infections .

- Mechanism of Action : The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. The naphthalene ring system can interact with hydrophobic pockets in proteins, modulating enzymatic activities and signaling pathways .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Research

Research focused on the anti-inflammatory effects of compounds derived from this compound demonstrated promising results in reducing inflammation markers in vitro. This study highlights its potential application in developing treatments for inflammatory diseases such as arthritis .

Wirkmechanismus

The mechanism of action of 2-(4-Ethylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Ethylnaphthalen-1-yl)acetic acid, highlighting substituent effects on molecular weight, density, and reactivity:

Key Comparative Insights:

Electronic Effects :

- Electron-withdrawing groups (e.g., F, Cl) increase the acidity of the acetic acid moiety by stabilizing the conjugate base. For example, 2-(4-Fluoronaphthalen-1-yl)acetic acid likely has a lower pKa than the ethyl-substituted analog .

- Electron-donating groups (e.g., CH₃, C₂H₅, OCH₃) decrease acidity. The ethyl group’s inductive effect reduces proton dissociation compared to halogenated analogs .

Steric and Solubility Trends :

- Bulkier substituents (e.g., C₂H₅) reduce solubility in polar solvents. The ethyl derivative is expected to be less water-soluble than the methoxy or fluoro analogs .

- Methoxy groups enhance hydrophilicity due to oxygen’s polarity, making 2-(4-Methoxynaphthalen-1-yl)acetic acid more amenable to aqueous reactions .

Crystallography and Hydrogen Bonding :

- Substituents influence crystal packing. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via carboxylic acid groups. The ethyl group in the target compound may disrupt such motifs due to steric hindrance .

Synthetic Routes: Analogs like 2-(4-Methylnaphthalen-1-yl)acetic acid are synthesized via Friedel-Crafts alkylation or nucleophilic substitution.

Biologische Aktivität

2-(4-Ethylnaphthalen-1-yl)acetic acid, a compound with potential pharmacological applications, has garnered attention due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by an ethyl group attached to a naphthalene ring, which contributes to its lipophilicity and potential interactions with biological membranes. Its chemical formula is C_{14}H_{14}O_2, and it has a molar mass of 218.26 g/mol.

Pharmacological Effects

Research has indicated that this compound exhibits various biological activities:

- Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular systems.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

- Modulation of signaling pathways related to inflammation.

- Interaction with cellular receptors that mediate oxidative stress responses.

- Disruption of bacterial cell membranes leading to antimicrobial effects.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : In vitro experiments have demonstrated the compound's ability to reduce the production of inflammatory markers in cultured macrophages. For instance, a study reported a significant decrease in TNF-alpha levels upon treatment with varying concentrations of the compound.

- Animal Models : In vivo studies using animal models of arthritis showed that administration of this compound resulted in reduced joint swelling and pain, suggesting its potential as an anti-inflammatory agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.